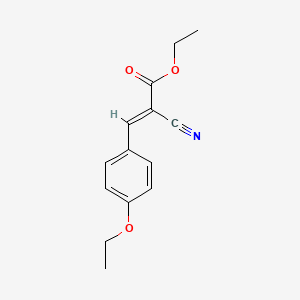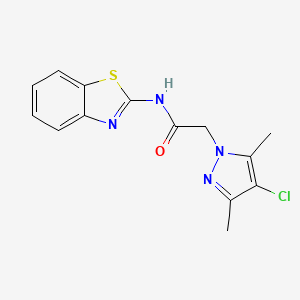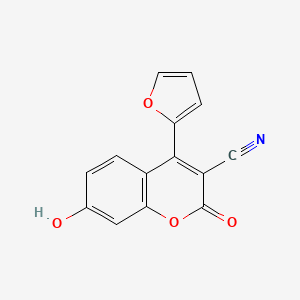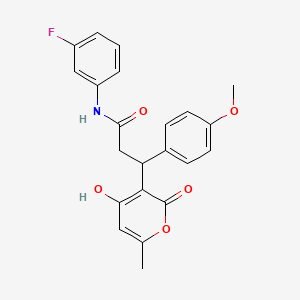![molecular formula C17H13F2N3O2 B11047163 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11047163.png)
4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazolopyridinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluorophenyl Group: This can be achieved through electrophilic aromatic substitution or cross-coupling reactions using reagents like halogenated difluorobenzenes and palladium catalysts.
Attachment of the Furan Ring: The furan-2-ylmethyl group is usually introduced via nucleophilic substitution or alkylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly on the difluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can lead to alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism by which 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-5-one
- 4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-4-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H13F2N3O2 |
|---|---|
Peso molecular |
329.30 g/mol |
Nombre IUPAC |
4-(2,3-difluorophenyl)-1-(furan-2-ylmethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C17H13F2N3O2/c18-14-5-1-4-11(16(14)19)12-7-15(23)21-17-13(12)8-20-22(17)9-10-3-2-6-24-10/h1-6,8,12H,7,9H2,(H,21,23) |
Clave InChI |
MBUCQGTZSVWDDR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C4=C(C(=CC=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Chloro-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11047087.png)
![(1E)-4,4,6,8-tetramethyl-1-(4,4,6,8-tetramethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11047092.png)



![N-(2-hydroxy-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11047110.png)

![4-Amino-1-(3,4-dimethylphenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047120.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[3-(2-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B11047126.png)

![4-Amino-7-(3-methoxyphenyl)-1-(4-methylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11047134.png)
![1-(3,4-dichlorophenyl)-3-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}urea](/img/structure/B11047146.png)
![[5,7-dimethyl-2-(4-methylphenyl)-4,6-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(17),3(8),9,11,13,15-hexaen-17-yl] propanoate](/img/structure/B11047151.png)
![7-Amino-2-oxo-5-phenyl-N-[4-(propan-2-YL)phenyl]-1H,2H,3H,4H-imidazo[1,5-B]pyridazine-4-carboxamide](/img/structure/B11047164.png)